

An In-depth Technical Guide to the Physicochemical Properties of Sodium Hexafluorosilicate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium hexafluorosilicate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **sodium hexafluorosilicate** (Na_2SiF_6). The information is presented to support research, scientific analysis, and consideration in various developmental applications.

Chemical Identity and General Properties

Sodium hexafluorosilicate is an inorganic compound with the chemical formula Na_2SiF_6 . [1][2][3][4][5] It is also known by other names including sodium silicofluoride, **disodium hexafluorosilicate**, and sodium fluorosilicate. [1][4] This compound is a white, odorless, and tasteless crystalline powder. [1][6][7][8][9] It is found naturally as the rare mineral malladrite. [1][10]

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of **sodium hexafluorosilicate** for easy reference and comparison.

Property	Value	References
Molecular Formula	Na ₂ SiF ₆	[1][2][3][4][5][10][11]
Molecular Weight	188.06 g/mol	[2][6][7][11]
Appearance	White, odorless, tasteless, crystalline powder	[1][6][7][8][9][11]
Density	2.68 g/cm ³ at 25 °C	[7][8]
Melting Point	Decomposes at red heat	[7][12]
Boiling Point	Decomposes	[13]
Solubility in Water	0.64 g/100 mL at 20 °C 0.76 g/100 mL at 25 °C 2.45 g/100 mL at 100 °C	[1][6]
Solubility in Other Solvents	Insoluble in alcohol. Soluble in ether.	[1][6][7][8]
pH of Aqueous Solution	Acidic (pH ≈ 3)	[7][8]
Crystal Structure	Trigonal (Hexagonal system)	[1][3][10]
Refractive Index	1.310 - 1.312	[1][6][7][11]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are crucial for reproducible research. The following are generalized protocols for the characterization of a solid compound like **sodium hexafluorosilicate**.

Determination of Melting Point (Capillary Method)

The melting point of a substance is the temperature at which it changes state from solid to liquid. For **sodium hexafluorosilicate**, it is noted that it decomposes at red heat rather than exhibiting a distinct melting point.[7][12] The following protocol describes a standard method for determining the melting point of a solid, which for Na₂SiF₆ would be an observation of its decomposition temperature.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula
- Thermometer

Procedure:

- Sample Preparation: A small amount of the dry **sodium hexafluorosilicate** powder is finely ground using a mortar and pestle.[\[14\]](#)
- Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the powder into the sealed end. A sample height of 2-3 mm is typically sufficient.[\[14\]](#)
- Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.[\[15\]](#) The thermometer is inserted into its designated holder.
- Heating and Observation:
 - For an unknown compound, a rapid heating rate (10-20 °C/min) is used to determine an approximate melting or decomposition range.[\[16\]](#)
 - A second, more precise measurement is then performed with a fresh sample. The apparatus is heated rapidly to about 20 °C below the approximate decomposition temperature.[\[16\]](#)
 - The heating rate is then reduced to 1-2 °C/min to allow for accurate observation.
- Data Recording: The temperature at which the substance begins to change (e.g., darken, shrink, or liquefy) and the temperature at which it is completely transformed are recorded. For **sodium hexafluorosilicate**, the temperature of decomposition would be noted.

Determination of Aqueous Solubility (Gravimetric Method)

This protocol outlines a method to determine the solubility of **sodium hexafluorosilicate** in water at a specific temperature.

Apparatus:

- Constant temperature water bath or incubator
- Beakers or flasks with stoppers
- Stirring mechanism (magnetic stirrer and stir bars)
- Filter funnel and filter paper (of known weight)
- Evaporating dish (of known weight)
- Analytical balance
- Drying oven

Procedure:

- **Saturation:** An excess amount of **sodium hexafluorosilicate** is added to a known volume of deionized water in a beaker.
- **Equilibration:** The beaker is placed in a constant temperature water bath and stirred vigorously for a prolonged period (e.g., 24 hours) to ensure the solution reaches saturation.
- **Filtration:** A portion of the saturated solution is carefully filtered to remove any undissolved solid. The filter paper should be pre-weighed.
- **Evaporation:** A known volume of the clear filtrate is transferred to a pre-weighed evaporating dish.
- **Drying:** The evaporating dish is placed in a drying oven at a suitable temperature (e.g., 105 °C) until all the water has evaporated and the solid residue is completely dry.

- Weighing: The evaporating dish with the dry residue is allowed to cool in a desiccator and then weighed accurately.
- Calculation: The solubility is calculated in grams per 100 mL of water using the mass of the residue and the volume of the filtrate used.

Crystal Structure Determination (X-ray Diffraction)

X-ray diffraction (XRD) is a powerful technique to determine the atomic and molecular structure of a crystal. For **sodium hexafluorosilicate**, it has been determined to have a trigonal crystal structure.^{[1][10]}

Apparatus:

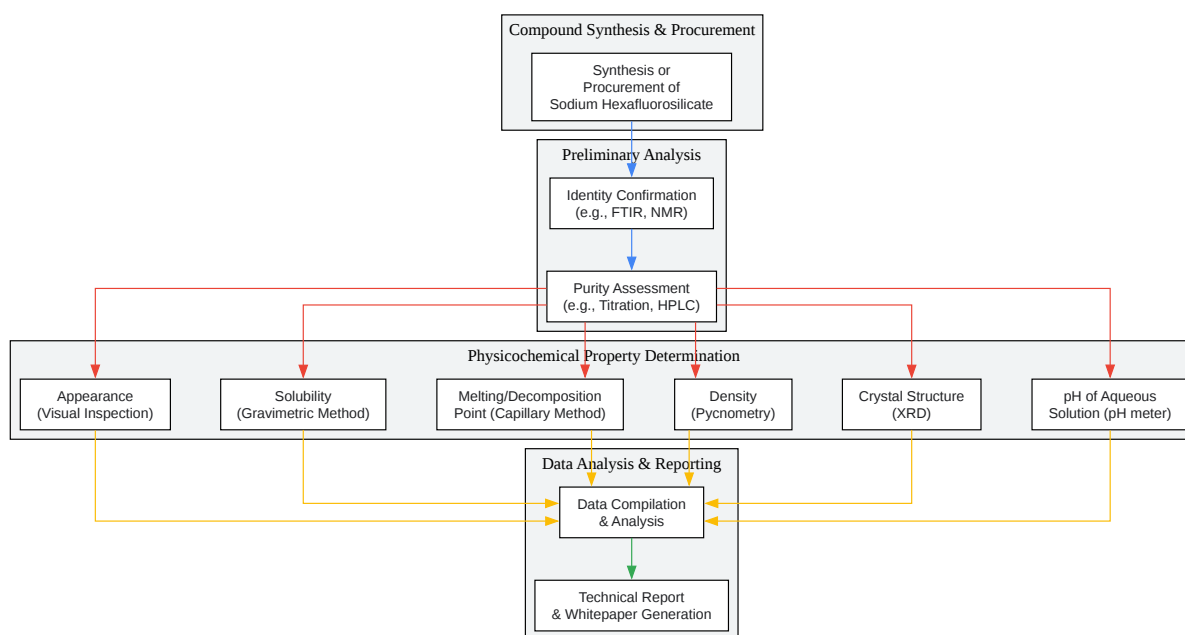
- X-ray diffractometer
- Sample holder
- Computer with data analysis software

Procedure:

- Sample Preparation: A fine powder of **sodium hexafluorosilicate** is prepared and packed into a sample holder. The surface of the powder should be smooth and level with the holder.
- Instrument Setup: The sample holder is placed in the X-ray diffractometer. The X-ray source (e.g., Cu K α) and detector are configured.
- Data Collection: The sample is irradiated with X-rays at various angles (2θ), and the intensity of the diffracted X-rays is recorded by the detector. The instrument scans through a specified range of 2θ angles.
- Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed. The positions and intensities of the diffraction peaks are used to determine the crystal lattice parameters (a , b , c , α , β , γ) and the space group of the crystal. For **sodium hexafluorosilicate**, this analysis reveals its trigonal structure.^[1]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a chemical compound like **sodium hexafluorosilicate**.



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Physicochemical Characterization Workflow

Additional Physicochemical Information

- Thermal Decomposition: When heated to decomposition, **sodium hexafluorosilicate** emits toxic fumes of hydrogen fluoride and sodium oxide.[6] It is stable up to 400 °C.[17]
- Hygroscopicity: The compound is hygroscopic, meaning it can absorb moisture from the air. [7][8]
- Reactivity: Aqueous solutions of **sodium hexafluorosilicate** are acidic due to hydrolysis, which can be significant at a pH of 4 and complete at a pH of 8-8.5, precipitating as silica gel.[7] It reacts with strong acids to produce hydrogen fluoride.[18] The compound is incompatible with oxidizing agents.[7][8]

This guide is intended to provide a foundational understanding of the physicochemical properties of **sodium hexafluorosilicate** for scientific and developmental applications. For specific experimental applications, validation of these properties using the described or similar standard protocols is recommended.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Sodium Hexafluorosilicate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b091945#physicochemical-properties-of-sodium-hexafluorosilicate>]

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